2,4-Dibromo-3-methyl-6-(propan-2-yl)phenyl (2,4-dichlorophenoxy)acetate
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Overview
Description
2,4-Dibromo-6-isopropyl-3-methylphenyl 2-(2,4-dichlorophenoxy)acetate is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-6-isopropyl-3-methylphenyl 2-(2,4-dichlorophenoxy)acetate typically involves multiple steps. One common method includes the bromination of 2,6-dibromo-4-methylphenol, followed by esterification with 2-(2,4-dichlorophenoxy)acetic acid. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are essential to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-isopropyl-3-methylphenyl 2-(2,4-dichlorophenoxy)acetate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The phenolic and phenoxy groups can participate in oxidation and reduction reactions, altering the compound’s chemical properties.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and carboxylic acid
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Ester Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid, or basic conditions using sodium hydroxide
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the reagents used.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the phenolic and phenoxy groups.
Ester Hydrolysis: 2,4-dibromo-6-isopropyl-3-methylphenol and 2-(2,4-dichlorophenoxy)acetic acid
Scientific Research Applications
2,4-Dibromo-6-isopropyl-3-methylphenyl 2-(2,4-dichlorophenoxy)acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in developing new pharmaceuticals with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2,4-dibromo-6-isopropyl-3-methylphenyl 2-(2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form covalent bonds with target molecules, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-6-isopropyl-3-methylphenol: Shares a similar core structure but lacks the phenoxyacetate group.
2,5-Dibromo-6-isopropyl-3-methyl-1,4-benzoquinone: Contains a benzoquinone moiety instead of the phenoxyacetate group
Uniqueness
2,4-Dibromo-6-isopropyl-3-methylphenyl 2-(2,4-dichlorophenoxy)acetate is unique due to the combination of bromine, chlorine, and phenoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16Br2Cl2O3 |
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Molecular Weight |
511.0 g/mol |
IUPAC Name |
(2,4-dibromo-3-methyl-6-propan-2-ylphenyl) 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C18H16Br2Cl2O3/c1-9(2)12-7-13(19)10(3)17(20)18(12)25-16(23)8-24-15-5-4-11(21)6-14(15)22/h4-7,9H,8H2,1-3H3 |
InChI Key |
AHBBSKTWSKSLQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1Br)OC(=O)COC2=C(C=C(C=C2)Cl)Cl)C(C)C)Br |
Origin of Product |
United States |
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